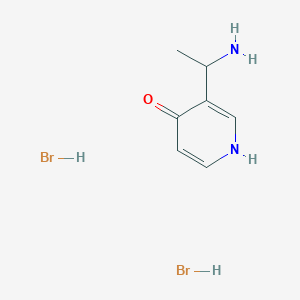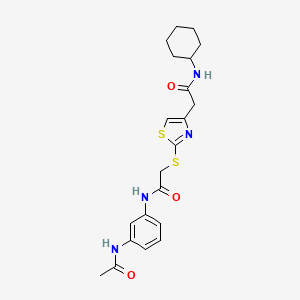![molecular formula C19H23N5O B2529722 3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2201436-41-9](/img/structure/B2529722.png)
3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine" is a complex heterocyclic molecule that likely exhibits a range of biological activities due to the presence of multiple nitrogen-containing rings. These types of compounds are often explored for their potential as pharmaceutical agents, given their structural complexity and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines has been reported through various methods. For instance, a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction followed by formylation using an iminium salt moiety . Similarly, 3-phenylpyrazolo[4,3-b]pyridines have been synthesized via a cyclization of 4-amino-3-phenylpyrazoles with ethyl acetoacetate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR measurements and X-ray diffraction analysis . These methods are crucial for confirming the regioselectivity of the reactions and the identity of the synthesized compounds. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), have also been employed to predict structural parameters and vibrational frequencies, which can be compared with experimental data .
Chemical Reactions Analysis
Compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine cores have been shown to undergo various chemical reactions. For example, 3-aminopyrazolo[5,4-b]pyridines can be diazotized to afford corresponding diazonium salts, which can then react with active methylene compounds . Additionally, 2-hydroxypyrazolo[1,5-a]pyridine has been shown to undergo nitrosation, nitration, and bromination at the C-3 position10. These reactions could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, pyrazolo[1,5-a]pyrimidines have shown important fluorescence and photophysical properties, with some derivatives exhibiting large Stokes shifts and high quantum yields due to intramolecular charge transfer (ICT) . The solubility, stability, and reactivity of these compounds in various solvents are also important characteristics that can influence their potential applications.
Case Studies
While there are no direct case studies on "this compound," related compounds have been evaluated for their biological activities. For instance, some pyrazolo[3,4-b]pyridines have been characterized by high affinity and selectivity toward the A1 adenosine receptor subtype, which could have implications in the development of new therapeutic agents . Additionally, 3-phenylpyrazolo[4,3-b]pyridines have been found to be potent corticotropin-releasing factor (CRF1) antagonists .
科学的研究の応用
Synthesis and Biological Activities
- Novel pyrazole-containing compounds have been synthesized with potential antitumor and antimicrobial activities. These compounds include enaminones used as key intermediates for producing substituted pyridine derivatives, showcasing their significance in drug development processes (Riyadh, 2011).
- A series of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine compounds were synthesized, demonstrating antitrypanosomal activity and serving as antimetabolites in purine biochemical reactions, which indicates their potential in therapeutic applications (Abdelriheem, Nadia A., Zaki, Yasser H., Abdelhamid, A., 2017).
Chemical Syntheses and Mechanistic Insights
- The development of pyrazolo[3,4-b]pyridines as selective inhibitors of A1 adenosine receptors illustrates the chemical versatility of such compounds in generating significant pharmacological profiles, highlighting their application in designing receptor-specific drugs (Manetti, F. et al., 2005).
- The synthesis of aminopyridyl/pyrazinyl-substituted compounds yielding potent c-Met/ALK dual inhibitors showcases the application of these chemical frameworks in targeting oncogenic pathways, offering insights into cancer treatment strategies (Li, Jingrong et al., 2013).
Pharmacological Applications
- Research on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has shown good analgesic and antiparkinsonian activities, indicating the therapeutic potential of these derivatives in managing pain and Parkinson's disease (Amr, A. et al., 2008).
作用機序
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as strategic compounds for optical applications . Other related compounds have shown inhibitory activity against CDK2, a key regulator of the cell cycle .
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have shown to interact with their targets by improving both the absorption and emission behaviors, particularly when electron-donating groups are present at position 7 on the fused ring .
Biochemical Pathways
Related compounds have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Related compounds have shown significant inhibitory activity against cdk2, leading to alterations in cell cycle progression and induction of apoptosis within certain cell lines .
Action Environment
Related compounds have shown good solid-state emission intensities, suggesting that they can be designed as solid-state emitters by proper structural selection .
将来の方向性
特性
IUPAC Name |
2-methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-4-3-7-21-19(14)25-13-16-5-9-23(10-6-16)18-17-12-15(2)22-24(17)11-8-20-18/h3-4,7-8,11-12,16H,5-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAWVBRGGOZIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)


![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)

